N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17FN4O3S2 and its molecular weight is 468.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzo[c][1,2,5]thiadiazole moiety, which is a common structural motif in many pharmaceuticals and organic electronic materials . This moiety is often associated with electron-deficient properties, which could suggest that the compound interacts with electron-rich targets .
Mode of Action
They can interact with their targets through fluorescence quenching, which involves the transfer of energy from the excited state of the fluorescent compound to the target .
Biochemical Pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been used in photovoltaics and as fluorescent sensors , suggesting they might interact with light-sensitive biochemical pathways.
Pharmacokinetics
Small-molecule based compounds are generally associated with high biocompatibility, fast excretion, and high clinical translation ability .
Result of Action
Similar compounds have been used as fluorescent sensors, which can detect specific molecules or ions in a biological system .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity. For example, the fluorescence properties of similar compounds can be affected by the presence of specific molecules or ions .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S2/c23-16-5-8-18(9-6-16)32(29,30)27-11-1-2-14-3-7-17(13-21(14)27)24-22(28)15-4-10-19-20(12-15)26-31-25-19/h3-10,12-13H,1-2,11H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHDGYBSGWQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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